molecular formula C7H7NO5S B2914142 2-Methanesulfonyl-5-nitrophenol CAS No. 1820684-10-3

2-Methanesulfonyl-5-nitrophenol

Cat. No.: B2914142
CAS No.: 1820684-10-3
M. Wt: 217.2
InChI Key: HDHMWKLBELIIAO-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-5-nitrophenol (CAS 1820684-10-3) is a nitroaromatic compound featuring a phenolic hydroxyl group at the ortho position relative to a methanesulfonyl (–SO₂CH₃) substituent and a nitro (–NO₂) group at the para position. With a purity of 96% (as listed by Combi-Blocks), it is primarily utilized as a synthetic intermediate in organic and medicinal chemistry . The electron-withdrawing nature of the sulfonyl and nitro groups enhances the acidity of the phenolic proton, making it reactive in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

2-methylsulfonyl-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHMWKLBELIIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonyl-5-nitrophenol typically involves the nitration of 2-methanesulfonylphenol. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces a nitro group at the para position relative to the hydroxyl group on the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonyl-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methanesulfonyl-5-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonyl group can participate in alkylation reactions, leading to modifications of biomolecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Methanesulfonyl-5-nitrophenol with structurally analogous compounds, emphasizing substituent effects, aromatic ring systems, and applications:

Compound Name Key Functional Groups Aromatic Ring CAS Number Purity Applications/Notes
This compound –SO₂CH₃, –NO₂, –OH (phenol) Benzene 1820684-10-3 96% Synthetic intermediate
N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide ethanol monosolvate –SO₂NH₂, –NO₂, –OH (phenol) Benzene N/A N/A Crystallography study; hydrogen-bonded network
5-Methoxy-2-nitrophenol –OCH₃ (methoxy), –NO₂, –OH (phenol) Benzene N/A N/A Research applications (electron-donating substituent)
2-Methanesulfonyl-5-nitrobenzonitrile (LD-1233) –SO₂CH₃, –NO₂, –CN (nitrile) Benzene 180297-57-8 97% High polarity; potential pharmacophore
3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol (AN-3410) –SO₂CH₃, –NO₂, –NH–(CH₂)₃–OH Benzene 1437795-14-6 98% Amino alcohol side chain; drug candidate
1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine (LD-0968) –SO₂CH₃, –NO₂, pyrrolidine Benzene 1437794-78-9 95% Heterocyclic amine; improved lipophilicity
2-Methanesulfonyl-3-nitropyridine (LD-0964) –SO₂CH₃, –NO₂ Pyridine 56825-29-7 95% Pyridine ring; altered electronic properties
2-Methanesulfonyl-5-nitropyridine (LD-0979) –SO₂CH₃, –NO₂ Pyridine 79134-11-5 98% Pyridine derivative; catalytic applications

Substituent Effects on Physicochemical Properties

  • Acidity: The phenolic –OH in this compound is more acidic than 5-Methoxy-2-nitrophenol due to the electron-withdrawing –SO₂CH₃ group (vs. electron-donating –OCH₃) . This acidity facilitates deprotonation in basic conditions, enhancing reactivity.
  • Solubility: The sulfonamide derivative () forms an ethanol solvate, improving solubility in polar solvents , whereas nitrile-containing LD-1233 exhibits higher polarity .
  • Stability : Pyridine derivatives (LD-0964, LD-0979) may show greater thermal stability due to aromatic nitrogen’s electron-deficient nature .

Research Findings and Limitations

  • Synthetic Utility: The –SO₂CH₃ group in this compound acts as a leaving group in nucleophilic aromatic substitution, enabling functionalization .
  • Data Gaps: Limited experimental data (e.g., pKa, melting points) are available in the provided evidence, necessitating further characterization.

Biological Activity

2-Methanesulfonyl-5-nitrophenol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

This compound is characterized by the following structural features:

  • Chemical Formula : C7_7H8_8N2_2O5_5S
  • Molecular Weight : 224.21 g/mol
  • Functional Groups : Nitro group (-NO2_2), Methanesulfonyl group (-SO2_2CH3_3), Hydroxyl group (-OH)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound acts by disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound's ability to generate reactive oxygen species (ROS) may also contribute to its cytotoxic effects on tumor cells.

Enzyme Inhibition

This compound is believed to exert its biological effects through the inhibition of key enzymes involved in cellular metabolism. For instance, it may inhibit:

  • Topoisomerases , crucial for DNA replication and transcription.
  • Kinases , which play a role in cell signaling pathways.

Oxidative Stress Induction

The compound can induce oxidative stress within cells, leading to increased levels of ROS. This mechanism is particularly relevant in cancer cells, where elevated ROS levels can trigger apoptosis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential .

Study 2: Cancer Cell Line Testing

In a laboratory study focusing on breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis in MCF-7 cells, with an IC50 value determined at 15 µM after 48 hours of treatment .

Data Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
AnticancerHeLa (cervical cancer)Not specified

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